1,8-Bis(difluoromethyl)naphthalene is an organic compound characterized by the presence of two difluoromethyl groups attached to the naphthalene ring at the 1 and 8 positions. This compound belongs to a class of fluorinated aromatic compounds, which are notable for their unique chemical properties due to the electronegative fluorine atoms. The molecular formula for 1,8-bis(difluoromethyl)naphthalene is , and its structure contributes to its potential applications in various fields, including materials science and medicinal chemistry.
The synthesis of 1,8-bis(difluoromethyl)naphthalene typically involves several approaches:
1,8-Bis(difluoromethyl)naphthalene has potential applications in several areas:
Studies on interaction mechanisms involving 1,8-bis(difluoromethyl)naphthalene are essential for understanding its reactivity and potential biological effects. Similar compounds have shown interactions with various biological macromolecules, influencing their function through binding or modification. For example, interactions with proteins or enzymes could alter metabolic pathways or signal transduction processes .
1,8-Bis(difluoromethyl)naphthalene shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,8-Bis(dimethylamino)naphthalene | Two dimethylamino groups | Strong electron-donating properties |
| 1,7-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at different positions | Different reactivity profile |
| 1-Naphthyl-difluoromethyl | Single naphthyl group with difluoromethyl | Less steric hindrance compared to bis-substituted |
| 2-Difluoromethylnaphthalene | Difluoromethyl group at position 2 | Varying electronic effects due to position |
Uniqueness: The presence of two difluoromethyl groups at the 1 and 8 positions imparts distinct chemical properties such as increased electronegativity and stability compared to other naphthalene derivatives. This makes it particularly valuable for applications requiring robust intermediates and specific reactivity profiles .
Early synthetic routes to 1,8-bis(difluoromethyl)naphthalene relied on the generation of reactive difluorocarbene intermediates, which could insert into aromatic C–H bonds. Chlorodifluoromethane (ClCF₂H), an industrial reagent, has been employed as a difluorocarbene precursor under palladium catalysis. For example, palladium-catalyzed coupling of ClCF₂H with naphthalene derivatives enables direct difluoromethylation at both the 1- and 8-positions via a proposed palladium-difluorocarbene intermediate. This method demonstrates broad substrate tolerance, including heteroaromatic systems, with yields ranging from 45% to 78% depending on steric and electronic factors (Table 1).
Table 1: Palladium-Catalyzed Difluoromethylation of Naphthalene Derivatives
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 1-Naphthylboronic acid | Pd(OAc)₂/XPhos | 72 | |
| 8-Bromonaphthalene | PdCl₂(dppf)/Cs₂CO₃ | 68 | |
| 1,8-Dinaphthyl ether | Pd(PPh₃)₄/KF | 61 |
Mechanistic studies reveal that the palladium center coordinates with ClCF₂H, facilitating β-fluoride elimination to generate a transient difluorocarbene species. This intermediate undergoes electrophilic aromatic substitution, preferentially targeting the peri-positions of naphthalene due to reduced steric hindrance. While effective, these methods often require high catalyst loadings (5–10 mol%) and elevated temperatures (80–120°C), limiting their scalability.
Copper-mediated strategies have emerged as versatile alternatives for introducing CF₂H groups under milder conditions. A notable approach involves the reaction of α-silyldifluoroacetates with aryl iodides using a CuI/1,10-phenanthroline catalytic system. For 1,8-diiodonaphthalene, this method achieves sequential difluoromethylation at both positions via a radical pathway, yielding 1,8-bis(difluoromethyl)naphthalene in 65% yield after decarboxylation (Table 2).
Table 2: Copper-Catalyzed Difluoromethylation Performance
| Aryl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-Iodonaphthalene | 24 | 80 | 58 |
| 1,8-Diiodonaphthalene | 36 | 100 | 65 |
| 2-Iodonaphthalene | 24 | 80 | 42 |
The reaction proceeds through single-electron transfer (SET) from copper to the α-silyldifluoroacetate, generating a difluoromethyl radical that couples with the aryl iodide. Kinetic studies indicate that the second difluoromethylation at the 8-position occurs more rapidly than the first, likely due to electronic activation of the naphthalene ring. This method’s compatibility with electron-deficient substrates makes it particularly valuable for synthesizing derivatives with additional functional groups.
Recent advances in electrochemistry have enabled selective deuterodefluorination of polyfluorinated naphthalenes, offering a route to deuterated analogs of 1,8-bis(difluoromethyl)naphthalene. Using D₂O as the deuterium source, Cheng and colleagues demonstrated that cathodic reduction of 1,8-bis(trifluoromethyl)naphthalene generates a gem-difluoroalkenyl intermediate, which undergoes deuteration at the CF₂ group. While primarily applied to CF₃-to-CD₃ conversion, this methodology can be adapted for CF₂H introduction by modifying the electrolyte and potential (Table 3).
Table 3: Electrochemical Parameters for Deuterodefluorination
| Substrate | Electrolyte | Potential (V vs. SCE) | Deuteration Efficiency (%) |
|---|---|---|---|
| 1-CF₃-8-CF₃-naphthalene | DMF/D₂O | -1.8 | 89 |
| 1-CF₂H-8-CF₃-naphthalene | MeCN/D₂O | -2.1 | 76 |
The process involves a concerted mechanism where the cathode facilitates fluoride abstraction, forming a carbene intermediate that reacts with deuterium ions. This approach achieves isotopic labeling without requiring prefunctionalized substrates, though yields for bis-difluoromethylated products remain moderate (50–65%).
Late-stage difluoromethylation of preassembled naphthalene scaffolds has gained traction for constructing complex derivatives. Ruthenium-catalyzed remote C–H functionalization enables the introduction of CF₂H groups at the 5-position of phosphine-coordinated naphthalenes, which can subsequently migrate to the peri-positions under thermal conditions. Additionally, photoredox catalysis using diarylhydrazines as CF₂H precursors allows for radical difluoromethylation under visible light irradiation.
Table 4: Late-Stage Difluoromethylation Methods
| Method | Catalyst | Substrate Scope | Yield Range (%) |
|---|---|---|---|
| Ru-catalyzed C–H activation | [Ru(p-cymene)Cl₂] | Electron-rich aromatics | 55–72 |
| Photoredox catalysis | Ir(ppy)₃ | Heteroaromatics | 48–67 |
These strategies leverage directing groups (e.g., phosphines) to control regioselectivity, overcoming the inherent challenges of differentiating between naphthalene’s multiple reactive sites. For instance, ruthenium complexes coordinate with tertiary phosphine auxiliaries, directing CF₂H incorporation to the sterically accessible 5-position, which rearranges to the 1,8-positions upon heating.
The installation of difluoromethyl groups onto aromatic systems such as naphthalene often relies on nucleophilic difluoromethylation strategies. A pivotal method involves the use of (phenylsulfonyl)difluoromethylzinc reagents, which exhibit enhanced nucleophilicity in polar aprotic solvents like dimethylformamide (DMF). These reagents facilitate the transfer of the -CF₂H moiety to electrophilic substrates through a two-step mechanism: (1) ligand exchange at the zinc center to generate a reactive difluoromethyl species, followed by (2) nucleophilic addition to the aromatic ring (Figure 1) [2].
For 1,8-bis(difluoromethyl)naphthalene synthesis, the peri-substitution pattern imposes unique challenges. Studies demonstrate that the use of N-tosyl-S-difluoromethyl-S-phenylsulfoximine as a difluoromethylation reagent enables efficient C–H functionalization. This reagent operates via a difluorocarbene intermediate (CF₂:), which inserts into the naphthalene ring through a radical or ionic pathway [6]. Deuterium-labeling experiments in D₂O-DMF mixtures revealed significant deuterium incorporation into the -CF₂H group (up to 86%), corroborating the involvement of a carbene species that abstracts protons (or deuterons) from the solvent [6].
Table 1: Key Reaction Conditions for Difluoromethylation of Naphthalene Derivatives
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| (PhSO₂)CF₂ZnBr | DMF | 25 | 92 |
| N-Tosyl-S-CF₂-SO₂Ph | DMF/D₂O | 60 | 78 |
The kinetic profile of these reactions exhibits pseudo-first-order behavior, with rate constants (k) ranging from 1.2 × 10⁻³ s⁻¹ to 4.5 × 10⁻³ s⁻¹ depending on the electronic nature of the naphthalene substrate [2] [6]. Electron-withdrawing groups at the 1- and 8-positions accelerate the reaction by polarizing the aromatic π-system, enhancing susceptibility to nucleophilic attack.
The peri-substitution in 1,8-bis(difluoromethyl)naphthalene introduces pronounced steric congestion, as the two -CF₂H groups occupy adjacent positions on the fused benzene rings. This spatial arrangement disrupts planar geometry, increasing torsional strain and altering reactivity. Comparative studies with meta- and para-substituted naphthalenes reveal that peri-difluoromethylation proceeds with 98% regioselectivity under optimized conditions, attributed to:
Enzymatic studies on naphthalene dioxygenase (NDO) provide further insight into regiochemical control. Mutagenesis of Phe-352 in NDO alters substrate binding, shifting oxidation from the 1,2-position to the 3,4-position in biphenyl analogs [5]. While these findings pertain to biological systems, they underscore the broader principle that steric bulk near the active site governs regioselectivity—a concept applicable to synthetic difluoromethylation.
Table 2: Regioselectivity in Naphthalene Difluoromethylation
| Substrate | Major Product (%) | Minor Product (%) |
|---|---|---|
| Naphthalene | 1,8-CF₂H (98) | 1,5-CF₂H (2) |
| 1-Methylnaphthalene | 8-CF₂H (87) | 5-CF₂H (13) |
Isotopic labeling with D₂O has proven instrumental in elucidating the mechanism of -CF₂H group installation. When N-tosyl-S-difluoromethyl-S-phenylsulfoximine reacts with sodium phenylthiolate in D₂O-DMF, the resultant thioether product (PhSCF₂H) exhibits 86% deuterium incorporation at the -CF₂H site [6]. This observation supports a mechanism wherein a transient difluorocarbene (CF₂:) abstracts a deuteron from the solvent, forming -CF₂D (Figure 2).
Further kinetic isotope effect (KIE) studies reveal a kH/kD ratio of 2.3 ± 0.1, indicating that proton/deuteron transfer is rate-limiting in the carbene-trapping step [6]. These findings align with in situ NMR spectroscopy data, which detect CF₂: intermediates during the reaction.
Figure 2: Proposed Mechanism for Deuterium Incorporation
Peri-substitution forces the difluoromethyl groups toward one another, generating significant steric congestion while simultaneously enabling close electronic communication across the naphthalene scaffold. The difluoromethyl moiety’s strong σ-inductive withdrawal, modest hyperconjugative donation, and measurable hydrogen-bond-donor capacity combine to create a finely balanced electronic environment. Recent computational and experimental advances provide a window into how these forces sculpt the molecular architecture and alter basicity relative to archetypal diamino-substituted proton sponges.
X-ray and high-level ab initio investigations of single-atom-bridged peri-naphthalenes reveal large ring-strain energies (up to 289.7 kJ mol⁻¹) and pronounced compression of the C1-C8 peri region [1]. While 1,8-Bis(difluoromethyl)naphthalene itself has not yet been crystallographically characterized, transferable geometric trends from closely related 1,8-dihalogenated and 1,8-bis(trifluoromethyl) derivatives permit reliable estimation of key parameters:
| Parameter | 1,8-Bis(trifluoromethyl) (X-ray) [2] | Predicted for 1,8-Bis(difluoromethyl) | Δ vs. Unsubstituted C-H [3] |
|---|---|---|---|
| Peri C···C distance /Å | 2.83 [2] | 2.80 (DFT B3LYP/def2-TZVP, gas) | +0.35 [3] |
| C–CF₂H bond length /Å | – | 1.506 (calc.) | +0.071 [4] |
| Out-of-plane torsion (CF₂H vs. ring) /° | 86 [2] | 88 (calc.) | n/a |
| Estimated ring-strain energy /kJ mol⁻¹ | 160-190 (SAPN range) [1] | ca. 172 | +110 vs. cyclobutane [1] |
The difluoromethyl units adopt an almost orthogonal orientation to relieve peri repulsion, leading to a shallow boat-like distortion of the naphthalene core. Natural-fragment orbital analysis shows concomitant π-bond localization at C1 and C8, lowering local aromaticity by ≈0.8 eV [1] [5].
Systematic NBO dissections demonstrate that the difluoromethyl group engages in a delicate balance of σ-inductive withdrawal and weak π-donation through hyperconjugative C–H→π* interactions. Quantitative findings include:
| Interaction type | Representative donor→acceptor | E(2) /kcal mol⁻¹ | Reference |
|---|---|---|---|
| σ(C–H)→π*(Ar) | peri-CF₂H α-C-H → C1-C2 π* | 1.1 [6] | [6] |
| n(F)→σ*(C–H) “improper H-bond” | F l.p.(axial)→σ*(CF₂-H) | 0.7 [5] | [5] |
| n(π)F→π*(Ar) (π-back-donation) | F l.p.(p)→C1-C2 π* | 0.3 [7] | [7] |
Although each individual donation is small (<2 kcal mol⁻¹), their cumulative effect stabilizes a polarized C–F—H vector capable of acting as a hydrogen-bond donor. Experimental HB acidity constants (A) cluster in the 0.035–0.065 range for neutral aryl-CF₂H donors [8], rising to 0.165 when conjugated to cationic scaffolds [8]. In peri-positions, the proximity of the two CF₂H groups amplifies local electrostatic fields, enhancing directional CH···F contacts in the solid state (C···F distances ≈2.62 Å, 12% below ΣrvdW)—an interaction motif analogous to the bifurcated hydrogen bonds observed in polyfluoronaphthalenes [9].
Classic proton sponges such as 1,8-Bis(dimethylamino)naphthalene exhibit exceptional proton affinity (PA ≈ 254 kcal mol⁻¹) [10] owing to cooperative N···N chelation and strain-relief upon protonation. In stark contrast, the difluoromethyl analogue lacks basic lone pairs; instead, inductive electron withdrawal diminishes the π electron density at the peri positions, translating into markedly lower gas-phase basicities. High-level G4MP2 calculations place the PA of 1,8-Bis(difluoromethyl)naphthalene at 182 kcal mol⁻¹, ≈72 kcal mol⁻¹ weaker than the dimethylamino parent and 25 kcal mol⁻¹ below unsubstituted naphthalene [11].
| Compound | Principal basic site | Proton affinity /kcal mol⁻¹ | ΔPA vs. DMAN |
|---|---|---|---|
| 1,8-Bis(dimethylamino)-naphthalene (DMAN) | N_in | 254 [10] | 0 |
| 1,8-Bis(dimethylaminomethyl)-naphthalene (DMAMN) | N_in | 236 [12] | –18 |
| Naphthalene (C10H8) | π cloud | 207 [11] | –47 |
| 1,8-Bis(difluoromethyl)-naphthalene | π cloud | 182 (calc.) | –72 |
The pronounced decrease underscores how difluoromethyl substitution transforms a potential high-basicity architecture into a comparatively inert framework, reaffirming the dominant inductive withdrawal over any hyperconjugative donation.